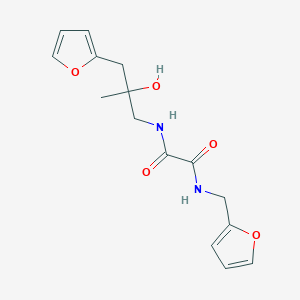

N1-(3-(呋喃-2-基)-2-羟基-2-甲基丙基)-N2-(呋喃-2-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

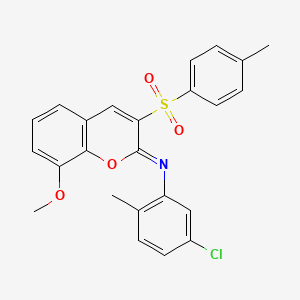

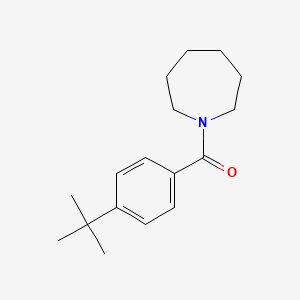

The compound “N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide” is an amide derivative containing furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .科学研究应用

催化活性增强

N,N'-双(呋喃-2-基甲基)草酰胺 (BFMO) 已被确定为一种高效的双齿配体,用于促进铜催化的苯胺和环状仲胺的 N-芳基化。这种方法能够在较低的温度和催化剂负载下将广泛的(杂)芳基溴化物与各种(杂)芳基胺和环状仲胺偶联,突出了其在创建具有药学意义的结构单元中的重要性 (Bhunia、Kumar 和 Ma,2017 年)。

抗抑郁和抗焦虑特性

研究表明,某些新型的 1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪衍生物(包括呋喃-2-基)表现出显着的抗抑郁和抗焦虑活性。这些发现基于 Porsolt 的行为绝望测试和加号迷宫方法,表明在心理健康治疗中具有潜在的应用 (Kumar 等,2017 年)。

生物质转化为生物燃料原料

与呋喃化合物密切相关的糠醛已使用联合催化策略直接转化为乙酰丙酸酯,例如异丙基乙酰丙酸酯和呋喃-2-基甲基-乙酰丙酸酯。这些酯被认为是潜在的生物燃料原料,强调了呋喃衍生物在可持续能源解决方案中的相关性 (Chen、Li、Huang 和 Yuan,2016 年)。

有毒阴离子的发光检测

已合成了一种掺杂铽的钇基金属有机骨架,其中包含呋喃-2,5-二甲酸和草酸盐,用于快速可见地检测水性介质中的有毒阴离子。该应用展示了呋喃衍生物在环境监测和安全中的实用性 (Singha、Majee、Hui、Mondal 和 Mahata,2019 年)。

表征和在药物递送中的潜力

研究已经表征了呋塞米(一种与呋喃衍生物在结构上相关的药物)与环糊精的复合物,突出了基于呋喃的化合物在增强药物溶解度和递送中的潜力。深入了解与环糊精的相互作用为开发更有效的药物递送系统开辟了道路 (Spamer、Müller、Wessels 和 Venter,2002 年)。

作用机制

Target of Action

Similar furan derivatives have been reported to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could potentially be the primary targets of this compound.

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, often involving the formation of reactive electrophilic species . These species can interact with biological macromolecules, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives are known to interfere with various biochemical pathways, often related to microbial growth and proliferation . The downstream effects of these interactions can include inhibition of microbial growth and potential antimicrobial activity.

Result of Action

Based on the antimicrobial activity of similar furan derivatives , it can be inferred that this compound may lead to inhibition of microbial growth and proliferation.

属性

IUPAC Name |

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWETZZZQOKWAJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)

![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)

![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)

![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)